5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid
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Overview
Description
5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid is a heterocyclic compound that features both a furan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid with dimethylamine and an appropriate oxazole precursor. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: Amine derivatives of the oxazole ring.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the oxazole ring but shares the furan structure.
Dimethyl-1,2-oxazole: Contains the oxazole ring but lacks the furan structure.
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Contains both furan and oxazole-like structures but with different functional groups.
Uniqueness
5-(Dimethyl-1,2-oxazol-4-YL)furan-2-carboxylic acid is unique due to the presence of both furan and oxazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-9(6(2)15-11-5)7-3-4-8(14-7)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
CUTPYZYAIDCCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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